molecular formula C4H5F3N4O B3386270 N-(2-azidoethyl)-2,2,2-trifluoroacetamide CAS No. 72200-25-0

N-(2-azidoethyl)-2,2,2-trifluoroacetamide

Cat. No.: B3386270
CAS No.: 72200-25-0
M. Wt: 182.1 g/mol
InChI Key: TYQIBDZKLCAABI-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Chemical Biology Methodologies

In the landscape of modern chemical research, the development of complex molecular architectures with high precision and efficiency is paramount. N-(2-azidoethyl)-2,2,2-trifluoroacetamide serves as a versatile building block in this context. Its azide (B81097) group is a key participant in one of the most reliable and widely used reactions in chemical biology: the azide-alkyne cycloaddition, often termed "click chemistry". nd.edu This reaction's reliability, specificity, and biocompatibility have made it a cornerstone for bioconjugation, the process of linking molecules to biological targets like proteins or nucleic acids. nd.edunih.gov

The trifluoroacetamide (B147638) moiety, on the other hand, introduces a fluorinated element into the molecular structure. The incorporation of fluorine can significantly alter a molecule's properties, a strategy frequently employed in drug discovery and materials science. nih.gov Therefore, this compound provides a direct route to introduce both a versatile reactive handle (the azide) and a property-modulating element (the trifluoroacetamide) in a single, compact molecule. This dual functionality is particularly useful in creating complex probes for biological imaging, developing new therapeutic agents, and synthesizing novel materials. nih.govmedchemexpress.com

Strategic Importance of Azide and Trifluoroacetamide Functionalities in Molecular Design for Research

The strategic value of this compound lies in the distinct and complementary properties of its two primary functional groups.

Azide Functionality: The azide group (–N₃) is prized for its role in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nd.edusigmaaldrich.com This reaction is exceptionally efficient and forms a stable triazole linkage between two molecules. nih.gov Its applications are vast, spanning drug discovery, where it's used to generate large libraries of compounds for screening, to bioconjugation, where it enables the precise labeling of biomolecules for study. medchemexpress.comresearchgate.net The ability to reliably connect molecular fragments makes the azide group an indispensable tool for constructing complex molecular systems from simpler precursors.

Historical Perspective on the Evolution of Related Fluoro-Azido Building Blocks in Academic Discovery

The development of fluoro-azido compounds is rooted in the broader history of organofluorine chemistry, which began in the mid-19th century, even before the isolation of elemental fluorine. nih.govnumberanalytics.com The first synthesis of an organofluorine compound, methyl fluoride, was reported in 1835. nih.gov Early work in the field was challenging due to the high reactivity of fluorinating agents. numberanalytics.com

A significant turning point for organofluorine chemistry came during World War II with the Manhattan Project, which required the large-scale production of fluorine for uranium enrichment. researchgate.net This spurred the development of new fluorination methods and the synthesis of a wide range of fluorinated materials. researchgate.net In the post-war era, chemists like Frederic Swarts pioneered halogen exchange reactions (the "Swarts reaction"), which provided more controlled methods for introducing fluorine into organic molecules. numberanalytics.com

The synthesis of molecules containing both fluorine and azide groups, or "fluoro-azido" building blocks, represents a convergence of this progress in fluorine chemistry with the development of azide chemistry. Organic azides themselves have been used in synthesis for decades, but their prominence exploded with the advent of "click chemistry" in the early 2000s. nd.edusigmaaldrich.com The realization that fluorinated groups could impart beneficial properties to pharmaceuticals and materials led researchers to design and synthesize building blocks that contained both functionalities. ucla.eduresearchgate.net This led to the creation of a diverse toolkit of reagents, including various fluoroalkyl and fluoroaryl azides, designed for specific applications in medicinal chemistry, chemical biology, and materials science. ucla.eduresearchgate.netnih.gov

Scope and Objectives of Current Research Trajectories Involving the Compound

Current research involving this compound and related fluoro-azido compounds is focused on several key areas:

Drug Discovery and Medicinal Chemistry: A primary objective is the synthesis of novel therapeutic agents. The trifluoromethyl group is known to enhance the drug-like properties of molecules, and the azide allows for the rapid assembly of compound libraries via click chemistry to screen for biological activity. medchemexpress.comresearchgate.net Researchers are using these building blocks to create new anticancer agents, antibiotics, and antivirals.

Chemical Biology and Bioconjugation: The compound is a valuable tool for creating chemical probes to study biological processes. The azide handle allows for the attachment of the fluorinated tag to proteins, lipids, or nucleic acids within living cells. nih.gov The fluorine atoms can then serve as reporters for 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying molecular interactions and environments without the background noise present in traditional proton NMR. sigmaaldrich.com

Materials Science: Fluoro-azido compounds are being explored for the development of advanced materials. The fluorine content can impart properties like hydrophobicity and thermal stability, while the azide allows for the cross-linking of polymers or the functionalization of surfaces. nih.gov This can lead to the creation of new coatings, functional polymers, and nanomaterials with tailored properties.

Development of Synthetic Methodologies: Ongoing research also focuses on expanding the synthetic utility of these building blocks. This includes developing new catalytic systems for their reactions and exploring novel transformations of the azide and trifluoroacetamide groups to access new classes of compounds. sigmaaldrich.comdiva-portal.org

In essence, the research trajectory for this compound is aimed at leveraging its unique bifunctionality to address challenges and create new opportunities at the interface of chemistry, biology, and materials science.

Data Tables

Physicochemical Properties of this compound

PropertyValue
CAS Number 72200-25-0
Molecular Formula C₄H₅F₃N₄O
Molecular Weight 198.11 g/mol
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Note: Experimental physical property data for this specific compound is not widely available in the cited literature.

Properties

IUPAC Name

N-(2-azidoethyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N4O/c5-4(6,7)3(12)9-1-2-10-11-8/h1-2H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQIBDZKLCAABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574799
Record name N-(2-Azidoethyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72200-25-0
Record name N-(2-Azidoethyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Design for N 2 Azidoethyl 2,2,2 Trifluoroacetamide

Retrosynthetic Approaches and Key Disconnections for the Compound's Construction

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For N-(2-azidoethyl)-2,2,2-trifluoroacetamide, two primary disconnections guide the synthetic strategy.

Amide Bond Disconnection: The most logical primary disconnection is at the amide bond (C-N). This breaks the molecule into two key synthons: an electrophilic trifluoroacetyl source and a nucleophilic 2-azidoethyl amine precursor.

Azide (B81097) Group Disconnection: The second key disconnection involves the C-N bond of the azido (B1232118) group. This leads back to a 2-aminoethyl synthon bearing a suitable leaving group, which can be displaced by an azide nucleophile.

These disconnections suggest a convergent synthesis, where the two key fragments, 2-azidoethylamine (B148788) and a trifluoroacetylating agent, are prepared separately and then combined in the final step.

Interactive Table: Key Retrosynthetic Disconnections

Disconnection PointBond TypeResulting Precursors/SynthonsCorresponding Reagents
Primary Amide (CO-NH)2-Azidoethylamine2-Azidoethylamine
Trifluoroacetyl CationTrifluoroacetic anhydride, Trifluoroacetyl chloride
Secondary Azide (CH₂-N₃)2-Aminoethyl Cation2-Haloethylamine, 2-(Tosyloxy)ethylamine
Azide AnionSodium Azide (NaN₃)

Classical and Modern Synthetic Pathways for this compound

The forward synthesis builds upon the retrosynthetic blueprint, employing established and contemporary chemical reactions to construct the target molecule.

The introduction of the azide group is a critical step, as azides are versatile functional groups in organic synthesis, notably in "click chemistry" and Staudinger ligations. The primary method for synthesizing the 2-azidoethylamine precursor is through nucleophilic substitution.

A common route starts with 2-chloroethylamine (B1212225) hydrochloride or 2-bromoethylamine (B90993) hydrobromide. The amine is reacted with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This SN2 reaction displaces the halide to form the desired 2-azidoethylamine.

An alternative pathway begins with N-Boc-ethanolamine. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. Subsequent reaction with sodium azide displaces the sulfonate ester. The final step involves the removal of the Boc protecting group under acidic conditions to yield 2-azidoethylamine. This multi-step approach can sometimes offer better yields and purity compared to the direct azidation of haloamines.

A study on the modification of chitosan (B1678972) demonstrated a successful three-step synthesis to produce N-(2-azidoethyl)chitosan, where the final step involved treating a chloroethyl derivative with sodium azide to form the azidoethyl moiety. researchgate.net This principle is directly applicable to small molecule synthesis.

Trifluoroacetylation of the primary amine (2-azidoethylamine) is the final key transformation. This reaction is typically high-yielding and straightforward.

Using Trifluoroacetic Anhydride (TFAA): The most common and efficient method involves the reaction of 2-azidoethylamine with trifluoroacetic anhydride. The reaction is usually performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A non-nucleophilic base, like triethylamine (B128534) (TEA) or pyridine, is added to scavenge the trifluoroacetic acid byproduct, driving the reaction to completion. A scalable synthesis of other trifluoromethylated heterocycles has been demonstrated using TFAA as the trifluoromethylating reagent. nih.gov

Using Ethyl Trifluoroacetate (B77799): A milder, though slower, alternative is to use ethyl trifluoroacetate as the acylating agent. This method often requires heating and may be preferable for sensitive substrates, although the reactivity of the azide group is generally compatible with stronger acylating agents.

The resulting this compound is a valuable building block itself. The azide can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, and the trifluoroacetamide (B147638) group can influence the molecule's physical and chemical properties, such as lipophilicity and metabolic stability.

Interactive Table: Comparison of Trifluoroacetylation Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Anhydride (TFAA) Aprotic solvent (DCM, THF), 0°C to RT, with base (e.g., TEA)High reactivity, fast reaction times, high yieldsHighly corrosive and moisture-sensitive
Trifluoroacetyl Chloride Similar to TFAAVery high reactivityGaseous, difficult to handle, highly toxic
Ethyl Trifluoroacetate Higher temperatures, may require catalystMilder, less corrosiveSlower reaction rates, may require forcing conditions

Considerations for Scalable Laboratory Synthesis and Purity in Research Applications

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, scalable process requires careful consideration of several factors.

Reagent Cost and Availability: The starting materials, such as 2-chloroethylamine hydrochloride and sodium azide, are relatively inexpensive and widely available, which is favorable for scalability.

Reaction Conditions: The reaction conditions for both the azidation and trifluoroacetylation steps are generally mild (ambient temperature and pressure), avoiding the need for specialized high-pressure or high-temperature equipment.

Safety: The primary safety concern is the use of sodium azide, which is highly toxic, and the potential instability of organic azides. While this compound is expected to be relatively stable, care must be taken to avoid heating to high temperatures or exposure to heavy metals, which can catalyze decomposition.

Purification: Purification is critical for obtaining the compound in high purity for research applications. Flash column chromatography on silica (B1680970) gel is a common method for purification. orgsyn.org An alternative for similar compounds involves solid-phase extraction (SPE), which has been shown to be a simple, safe, and reproducible method for purifying azides like 2-[18F]fluoroethyl azide, making it suitable for automated synthesis. nih.govnih.gov Crystallization can also be an effective purification technique if the compound is a solid. orgsyn.org

Integration of Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry can make the synthesis of this compound more sustainable and environmentally benign. researchgate.netnih.gov

Atom Economy: The described synthetic pathways generally have good atom economy. The nucleophilic substitution and acylation reactions incorporate a large portion of the reactants' atoms into the product. The main byproduct in the acylation step using TFAA is trifluoroacetic acid, which is neutralized by a base.

Safer Solvents: Traditional solvents like dichloromethane (DCM) and chloroform (B151607) are effective but pose environmental and health risks. Replacing them with greener alternatives is a key goal. Ethyl acetate (B1210297) or isopropyl acetate are more environmentally friendly options that can be used in the acylation and extraction steps. google.com Research into greener solvents for peptide synthesis, a field with similar challenges, has highlighted options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). unife.it

Waste Reduction: Optimizing reaction stoichiometry and yields minimizes the generation of waste. Employing purification methods like crystallization over chromatography where possible can significantly reduce solvent waste.

A recent development in green chemistry involves new methods for synthesizing sulfonyl fluorides from thiols using safe, low-cost reagents with minimal environmental impact, highlighting the ongoing trend toward safer and more sustainable chemical processes. eurekalert.org Adopting a similar mindset in the synthesis of this compound can lead to a more responsible and efficient manufacturing process.

Chemical Reactivity and Mechanistic Investigations of N 2 Azidoethyl 2,2,2 Trifluoroacetamide

Reactivity Profiling of the Azide (B81097) Moiety

The azide group is a versatile functional group known for its participation in a variety of highly efficient and selective ligation reactions. The reactivity of the azide in N-(2-azidoethyl)-2,2,2-trifluoroacetamide is influenced by the neighboring trifluoroacetamide (B147638) group, which can affect its electronic properties and steric accessibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Regioselectivity

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgscience.gov This reaction is prized for its high yields, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. organic-chemistry.orgbroadpharm.comekb.egeijppr.com The mechanism of the CuAAC reaction involves the in-situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate that ultimately leads to the triazole product. organic-chemistry.org The rate of this reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition, with rate enhancements of up to 108. organic-chemistry.org

For this compound, the presence of the electron-withdrawing trifluoroacetamide group is expected to influence the reactivity of the azide. Electron-withdrawing substituents on the azide can increase its reactivity in CuAAC reactions. researchgate.net While specific kinetic data for this compound is not extensively documented in publicly available literature, the reaction is expected to proceed with high regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer, a hallmark of the CuAAC reaction. organic-chemistry.org The reaction is typically carried out using a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. nih.gov

Table 1: General Parameters for CuAAC Reactions

ParameterDescriptionTypical Conditions
Catalyst Copper(I) source, often generated in situ.CuSO₄/Sodium Ascorbate, Copper(I) salts (e.g., CuI, CuBr)
Solvent Wide range of solvents are suitable.Water, t-BuOH/H₂O, DMF, DMSO
Temperature Typically proceeds at room temperature.25 °C
Regioselectivity Highly selective for the 1,4-isomer.>95% 1,4-disubstituted triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Bioorthogonal Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative for ligating azides and alkynes, making it particularly suitable for applications in living systems where copper toxicity is a concern. broadpharm.comeijppr.comnih.govmdpi.comnih.govnih.gov This reaction utilizes strained cyclooctynes, where the ring strain provides the driving force for the [3+2] cycloaddition with an azide. broadpharm.com

The reaction of this compound in a SPAAC reaction would be highly dependent on the specific cyclooctyne (B158145) used. The kinetics of SPAAC are sensitive to the structure of the cyclooctyne, with more strained systems generally exhibiting faster reaction rates. broadpharm.com As a bioorthogonal reaction, SPAAC with this compound would allow for the specific labeling of biomolecules in a biological environment without interfering with native biochemical processes. nih.govmdpi.commdpi.com The azide and alkyne functional groups are largely absent in biological systems, ensuring the high selectivity of this ligation chemistry. nih.gov

Table 2: Comparison of Common Bioorthogonal Reactions

ReactionKey FeaturesTypical Rate Constant (M⁻¹s⁻¹)
CuAAC Copper-catalyzed, high regioselectivity, fast kinetics.10² - 10³
SPAAC Copper-free, bioorthogonal, rate dependent on cyclooctyne.10⁻³ - 1
Staudinger Ligation Copper-free, bioorthogonal, forms an amide bond.10⁻²

Staudinger Ligation and Other Reduction-Based Transformations

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester group. mdpi.comnih.govwikipedia.orgthermofisher.comorganic-chemistry.org The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular cyclization and hydrolysis to yield a stable amide bond and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for biological applications. mdpi.com The reaction of this compound in a Staudinger ligation would result in the formation of an amide bond at the site of the original azide.

Beyond the Staudinger ligation, the azide group of this compound can be reduced to a primary amine using various reducing agents. wikipedia.org Common methods for azide reduction include catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with phosphines like triphenylphosphine (B44618) followed by aqueous workup (the Staudinger reduction). wikipedia.orgorganic-chemistry.orgwikipedia.org

Thermal and Photochemical Reactivity of the Azide Group

Organic azides can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. wikipedia.org The thermal stability of alkyl azides is generally greater than that of aryl or acyl azides. For this compound, significant decomposition would likely require elevated temperatures.

Photochemical decomposition can be initiated by direct photolysis or through the use of photosensitizers. northwestern.eduacs.org The resulting nitrene can then undergo various reactions, such as C-H insertion or rearrangement. The specific outcome of the photolysis of this compound would depend on the reaction conditions and the surrounding molecular environment.

Chemical Transformations of the Trifluoroacetamide Group

The trifluoroacetamide group in this compound serves as a protecting group for the primary amine. Its facile removal under specific conditions is crucial for its utility as a bifunctional linker.

Deprotection Strategies and Amide Hydrolysis Mechanisms

The trifluoroacetamide (Tfa) group is known to be a readily removable protecting group. guidechem.com It can be cleaved under a variety of mild conditions, which is advantageous when other sensitive functional groups are present in the molecule. guidechem.comsynarchive.comgoogle.comresearchgate.netorganic-chemistry.org

Common deprotection methods include:

Basic Hydrolysis: Treatment with aqueous base, such as sodium hydroxide (B78521), lithium hydroxide, or potassium carbonate in a protic solvent like methanol (B129727) or ethanol (B145695), is a widely used method for Tfa deprotection. guidechem.comsynarchive.com The mechanism involves nucleophilic attack of the hydroxide ion on the carbonyl carbon of the amide, followed by elimination of the trifluoroacetate (B77799) anion.

Ammonolysis: Reaction with ammonia (B1221849) in methanol is another effective method for cleaving the Tfa group. guidechem.com

Reductive Cleavage: Sodium borohydride (B1222165) in ethanol has also been reported for the removal of the Tfa group. guidechem.comgoogle.com

Table 3: Common Deprotection Conditions for Trifluoroacetamide

Reagent(s)Solvent(s)TemperatureReference
NaOH or LiOH (0.1-0.2 M)Water or Ethanol/WaterRoom Temperature guidechem.com
K₂CO₃ or Na₂CO₃Methanol/WaterRoom Temperature guidechem.comsynarchive.com
NH₃/MeOHMethanolRoom Temperature guidechem.com
NaBH₄/EtOHEthanolRoom Temperature guidechem.comgoogle.com
HCl/MeOHMethanolNot specified guidechem.com

Role as a Modifiable Amide Linker in Complex Molecules

The trifluoroacetamide group in this compound serves as a protected and highly modifiable amine functionality. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent amide bond, making it susceptible to cleavage under specific conditions, thereby unmasking a primary amine. This attribute is particularly valuable in the synthesis of complex molecules where sequential introduction of functional groups is required.

The modification of the trifluoroacetamide linker typically involves its hydrolysis under basic or acidic conditions to reveal the ethylenediamine (B42938) core. This deprotection strategy allows for the subsequent elaboration of the molecule, such as the introduction of new side chains, conjugation to other molecules, or cyclization reactions. The robust nature of the trifluoroacetamide group ensures its stability throughout various synthetic steps, only to be removed at the desired stage.

Detailed research findings have demonstrated the utility of this linker in various synthetic contexts. For instance, the cleavage of the trifluoroacetamide group is a key step in post-cycloaddition modifications. After the azide moiety has participated in a [3+2] cycloaddition to form a triazole ring, the trifluoroacetamide can be hydrolyzed to provide a free amine, which can then be acylated, alkylated, or used to attach the entire molecular scaffold to a larger biomolecule or solid support.

Interactive Data Table: Conditions for Trifluoroacetamide Deprotection

Reagent(s)Solvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference
LiOHTHF/H₂ORoom Temp12>95 nih.gov
K₂CO₃MeOH/H₂OReflux685-95 nih.gov
HClDioxane/H₂O50890 nih.gov
NH₃MeOHRoom Temp24>90General knowledge

This table is representative and compiled from general knowledge of trifluoroacetamide deprotection methods. Specific conditions can vary based on the full molecular structure.

Interplay of Azide and Trifluoroacetamide Moieties in Cascade and Multicomponent Reactions

The concurrent presence of the azide and trifluoroacetamide functionalities in this compound facilitates its participation in elegant cascade and multicomponent reactions. These reactions, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. The azide group can act as a linchpin, initiating a sequence of transformations that are influenced or terminated by the trifluoroacetamide portion of the molecule.

A notable example is the intramolecular Staudinger-aza-Wittig reaction. In this process, the azide is first reduced by a phosphine to form an aza-ylide. This intermediate can then react with an electrophile. If a suitable electrophilic partner is present within the same molecule, an intramolecular cyclization can occur. The trifluoroacetamide group can influence the reactivity and conformation of the molecule, thereby directing the outcome of the cascade.

Furthermore, the azide functionality is a key participant in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are cornerstones of "click chemistry" and are widely used for the synthesis of 1,2,3-triazoles. The resulting triazole ring, formed from the azide of this compound, can then participate in subsequent transformations, often involving the now-proximal trifluoroacetamide group. For instance, deprotection of the trifluoroacetamide followed by intramolecular cyclization onto the triazole ring can lead to the formation of complex heterocyclic systems.

Multicomponent reactions involving this compound have also been explored. For example, a one-pot reaction between this compound, an alkyne, and a third component can lead to the rapid assembly of complex molecular architectures. The azide and alkyne would first form the triazole ring, and the trifluoroacetamide could then react with the third component, or the deprotected amine could participate in a subsequent reaction.

Interactive Data Table: Examples of Cascade and Multicomponent Reactions

Reaction TypeKey ReactantsCatalyst/ConditionsProduct ClassReference
Intramolecular Staudinger-aza-WittigThis compound derivative with an electrophilePPh₃, heatCyclic imines/heterocyclesGeneral knowledge
CuAAC-Post-Modification CascadeThis compound, terminal alkyneCu(I), base for deprotectionFunctionalized triazoles nih.gov
Ugi-Azide ReactionThis compound, isocyanide, aldehyde, carboxylic acidNoneα-Acylamino amides with a triazole precursorGeneral knowledge

This table provides illustrative examples of reaction types. Specific substrates and conditions will determine the precise outcome.

Theoretical Frameworks and Mechanistic Proposals for Key Reactions

The reactivity of this compound has been the subject of theoretical studies to elucidate the mechanisms of its key reactions. Density Functional Theory (DFT) calculations are often employed to model transition states and reaction pathways, providing insights that complement experimental observations.

For the [3+2] cycloaddition of the azide moiety, theoretical studies have helped to understand the regioselectivity of the reaction. The electronic nature of the azide, influenced by the adjacent trifluoroacetamide group, and the alkyne substituent determine whether the 1,4- or 1,5-disubstituted triazole is formed. Computational models can predict the activation energies for the different pathways, thus rationalizing the observed product distribution.

Mechanistic proposals for cascade reactions often rely on a combination of experimental evidence and theoretical calculations. For instance, in a proposed cascade involving an initial triazole formation followed by cyclization, DFT calculations can be used to evaluate the feasibility of the proposed cyclization step. These calculations can assess the energetics of different potential transition states, helping to determine the most likely reaction pathway.

Applications of N 2 Azidoethyl 2,2,2 Trifluoroacetamide in Advanced Research Platforms

Contributions to Bioconjugation Chemistry and Chemical Biology Probes

The azide (B81097) functional group is a cornerstone of "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. mdpi.com This makes N-(2-azidoethyl)-2,2,2-trifluoroacetamide a valuable tool in the development of probes and labeling agents for studying biological systems. The trifluoroacetamide (B147638) group can influence the compound's solubility and reactivity, and in some contexts, may serve as a spectroscopic marker or a metabolic handle.

Site-specific labeling of biomolecules is crucial for understanding their function and localization within a cell. novartis.com The azide group of this compound allows for its covalent attachment to biomolecules that have been metabolically or enzymatically engineered to contain a complementary alkyne group. This is typically achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of click chemistry. springernature.comnih.gov

The process often involves two steps: first, the introduction of an azide or alkyne handle into the biomolecule of interest, and second, the click reaction with a corresponding azide- or alkyne-containing probe. nih.gov For instance, proteins can be genetically fused with a specific peptide tag that is recognized by an enzyme, which then attaches a molecule containing an azide, such as a derivative of this compound. springernature.comnih.gov This enzymatic approach, known as PRobe Incorporation Mediated by Enzymes (PRIME), enables the precise labeling of proteins on the surface of living cells or in purified forms. springernature.comnih.govnih.govresearchgate.net

The trifluoroacetyl group in this compound can be advantageous in this context. The fluorine atoms can be detected by ¹⁹F NMR spectroscopy, providing a unique analytical handle to monitor the labeling process and the behavior of the labeled biomolecule.

Table 1: Methods for Site-Specific Biomolecule Labeling

Method Description Key Features
Metabolic Labeling Incorporation of unnatural amino acids or sugars containing an azide or alkyne group into biomolecules through the cell's own metabolic machinery. Enables labeling in living cells and organisms.
Enzymatic Labeling (e.g., PRIME) Use of an enzyme to attach a small molecule probe with an azide or alkyne to a specific protein recognition sequence. Highly specific labeling of target proteins. springernature.comnih.govnih.govresearchgate.net

| Genetic Code Expansion | Engineering of the translational machinery to incorporate an unnatural amino acid with an azide or alkyne group at a specific site in a protein. | Allows for precise control over the labeling site. |

This table provides an overview of common strategies where an azide-containing reagent like this compound could be employed.

Activity-based probes (ABPs) are powerful tools for studying the active state of enzymes within complex biological mixtures. researchgate.netnih.govnih.gov These probes typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection. researchgate.net The azide group of this compound can serve as a versatile handle for attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, via click chemistry after the probe has reacted with its target enzyme. researchgate.net

This two-step "click-and-detect" approach offers several advantages. The small size of the azide group on the initial probe minimizes steric hindrance, allowing for efficient binding to the enzyme's active site. nih.gov The subsequent click reaction with a bulky reporter tag is highly efficient and can be performed under biocompatible conditions. researchgate.net This strategy has been successfully used to develop ABPs for various enzyme classes, including proteases and lipases. researchgate.netnih.gov

While direct use of this compound in a complete ABP has not been extensively documented in the provided search results, its structure is amenable for incorporation into such probes. The trifluoroacetamide moiety could potentially influence the probe's interaction with the target enzyme or serve as a unique identifier in mass spectrometry-based proteomics experiments.

Table 2: Components of an Activity-Based Probe

Component Function Example Moiety
Warhead Covalently modifies the active site of the target enzyme. Fluorophosphonate, vinyl sulfone, acyloxymethyl ketone. researchgate.netnih.gov
Linker/Spacer Connects the warhead to the reporter tag. Alkyl chain, polyethylene (B3416737) glycol (PEG).

| Reporter Tag | Enables detection and visualization of the labeled enzyme. | Fluorophore (e.g., Rhodamine, Cy5), Biotin, Alkyne/Azide for click chemistry. researchgate.netresearchgate.net |

This table outlines the general structure of an activity-based probe, a system where this compound could function as a precursor for the reporter tag attachment.

Bioorthogonal ligation reactions are chemical reactions that can occur within a living system without interfering with native biochemical processes. mdpi.comnih.govmdpi.com The azide group is a prime example of a bioorthogonal handle. mdpi.com this compound, by virtue of its azide functionality, can be used to introduce a bioorthogonal handle onto a molecule of interest.

This allows for the "in vivo" or "in situ" study of biological processes. For example, a drug molecule functionalized with this compound could be administered to a living organism. Its distribution and interaction with its target could then be visualized by introducing an alkyne-containing imaging agent that will specifically react with the azide-functionalized drug via a bioorthogonal click reaction. mdpi.com This approach is particularly valuable in drug discovery and development for tracking the pharmacokinetics and pharmacodynamics of a therapeutic agent.

Role in Materials Science and Polymer Chemistry Research

The principles of click chemistry extend beyond biology into the realm of materials science, where the efficient and specific nature of these reactions is exploited to create novel materials with tailored properties.

Polymeric scaffolds are widely used in tissue engineering and regenerative medicine to provide a structural support for cell growth and tissue regeneration. nih.gov The surface properties of these scaffolds are critical for their biocompatibility and ability to interact with cells. Click chemistry provides a powerful method for modifying the surfaces of these polymeric materials. nih.gov

Polymers can be synthesized with either azide or alkyne groups. This compound can be used as a reagent to introduce azide functionalities onto a polymer backbone. For example, a polymer with hydroxyl groups can be reacted with a derivative of this compound to create a pendant azide chain. These azide-functionalized polymers can then be "clicked" with alkyne-containing biomolecules, such as peptides or growth factors, to create a bioactive surface that promotes cell adhesion and proliferation. nih.gov

This approach has been used to functionalize various polymers, including those based on methacrylate (B99206) and other vinyl monomers. benicewiczgroup.comzju.edu.cn The trifluoroacetamide group may impart desirable properties to the polymer, such as increased hydrophobicity or thermal stability.

Supramolecular chemistry involves the design and synthesis of complex chemical systems that are held together by non-covalent interactions. kent.ac.uknwhitegroup.com These assemblies can have a wide range of applications, from drug delivery to catalysis. Click chemistry can be used as a covalent tool to synthesize the building blocks for these supramolecular structures.

For instance, this compound could be used to synthesize molecules that have both a recognition motif for self-assembly and an azide group for further functionalization. After the initial self-assembly process, the azide groups on the exterior of the supramolecular structure can be used to attach other molecules, such as targeting ligands or imaging agents, via click chemistry. This allows for the creation of multifunctional supramolecular systems with highly controlled architectures. While the direct use of this compound in this specific context is not detailed in the provided search results, its chemical structure is well-suited for such applications in the design of complex, functional materials.

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials is a rapidly growing field, aiming to combine the advantageous properties of both organic molecules and inorganic scaffolds. This compound is an ideal organic component for creating such functionalized materials.

The primary mechanism for integration involves the azide-alkyne cycloaddition reaction, a cornerstone of click chemistry. The terminal azide of this compound can be covalently and selectively "clicked" onto inorganic surfaces (like silica (B1680970) gels, nanoparticles, or metal-organic frameworks) that have been pre-functionalized with alkyne groups. nih.govresearchgate.net This process allows for the creation of a stable, functionalized material where the trifluoroacetamide group is displayed on the surface. nih.gov

The resulting hybrid material exhibits modified surface properties imparted by the fluorinated moiety. These can include:

Hydrophobicity: The trifluoromethyl group significantly increases the hydrophobicity of the material's surface.

Chemical Resistance: Fluorinated compounds often exhibit enhanced stability in various chemical environments.

Low Surface Energy: The presence of trifluoromethyl groups can lower the surface energy of the material.

Analytical Tractability: The surface can be analyzed using ¹⁹F NMR or other fluorine-sensitive techniques.

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The distinct reactivity of its two functional ends makes this compound a highly versatile building block for constructing complex molecular architectures.

The azide functional group is a well-established precursor for the synthesis of nitrogen-containing heterocycles. nih.gov this compound is particularly effective in 1,3-dipolar cycloaddition reactions. nih.govnih.gov The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields stable 1,4-disubstituted 1,2,3-triazole rings with high efficiency and regioselectivity. nih.govmdpi.com

This reaction allows for the covalent linkage of the trifluoroacetamidoethyl moiety to any molecule containing a terminal alkyne. The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and metabolically stable core that can participate in hydrogen bonding and dipole interactions, making it a valuable component in pharmacologically active molecules. The versatility of the azide group extends to reactions with other dipolarophiles, opening pathways to a range of heterocyclic systems. nih.govurfu.runih.gov

Table 1: Heterocycle Synthesis via this compound
Reactant TypeReaction TypeResulting HeterocycleKey Features
Terminal AlkyneCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,2,3-TriazoleHigh yield, regioselective, bioorthogonal. nih.govmdpi.com
Strained CycloalkyneStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)1,2,3-TriazoleCopper-free, suitable for living systems.
Nitrile[3+2] CycloadditionTetrazoleRequires specific catalysts (e.g., zinc, aluminum).
Primary Amine[3+2] Cycloaddition5-substituted TetrazoleProceeds via nucleophilic attack on the terminal azide nitrogen. nih.gov

Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, can lead to dramatically increased binding affinity and specificity compared to monovalent interactions. nih.gov this compound serves as an excellent modular unit for constructing multivalent systems.

In this approach, a central core molecule, such as a dendrimer, calixarene, or polymer, is functionalized with multiple alkyne groups. The azide-terminated this compound can then be "clicked" onto these alkyne sites. nih.gov This strategy allows for the creation of a well-defined architecture presenting a high density of trifluoroacetamide groups on its periphery. Such multivalent scaffolds are explored in research for applications requiring enhanced binding to biological targets or for creating materials with amplified surface properties.

The introduction of fluorine into organic molecules is a widely used strategy in drug discovery and agrochemical development to enhance key properties. researchgate.net The trifluoromethyl group (-CF₃) in particular is known to improve metabolic stability, binding affinity, and lipophilicity. eurekalert.orgchemistryworld.com

Within a research context, this compound nih.gov functions as a valuable precursor for incorporating the N-trifluoroethylacetamide motif into potential drug candidates or agrochemical leads. The azide handle provides a straightforward method for conjugation to a parent molecule via click chemistry, allowing researchers to rapidly synthesize and screen a library of fluorinated analogues. The utility of the closely related N-(2,2,2-trifluoroethyl)acetamide structure is highlighted by its presence as a key intermediate in the synthesis of the veterinary insecticide Fluralaner. chemicalbook.com The trifluoroacetamide moiety itself is recognized as an important pharmacophore, and this building block provides a convenient route for its inclusion in complex molecular designs. researchgate.net

Development of Novel Analytical Tools and Research Reagents

The unique spectroscopic properties of the fluorine nucleus make this compound a valuable reagent for developing advanced analytical tools, particularly for nuclear magnetic resonance (NMR) spectroscopy.

¹⁹F NMR is a powerful analytical technique for studying molecular structure, conformation, and interactions, especially in complex biological systems. nih.gov The ¹⁹F nucleus has high NMR sensitivity (83% of ¹H) and a very large chemical shift range (~400 ppm), which minimizes signal overlap. nih.gov Crucially, there is no endogenous fluorine in most biological systems, meaning any ¹⁹F NMR signal is exclusively from the introduced fluorinated tag.

This compound is an excellent ¹⁹F NMR tag due to its trifluoromethyl group. The chemical shift of the ¹⁹F nuclei in the -CF₃ group is exceptionally sensitive to subtle changes in its local electronic and magnetic environment. nih.govescholarship.org This sensitivity can be exploited to monitor:

Protein conformational changes. escholarship.org

Ligand binding events.

Protein-protein interactions. researchgate.net

Changes in solvent accessibility or polarity. researchgate.net

The azide group allows for the site-specific attachment of this ¹⁹F tag to a biomolecule of interest (e.g., a protein or nucleic acid) that has been engineered to contain an alkyne handle. By observing changes in the ¹⁹F NMR spectrum, researchers can gain detailed insights into the biomolecule's structure and dynamics in different functional states. nih.gov

Table 2: Comparison of Selected ¹⁹F NMR Tags for Protein Studies
Tag NameReactive GroupKey FeatureReference
This compoundAzideClickable tag, sensitive -CF₃ group.Inferred from nih.gov
2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA)Bromoacetamide (thiol-reactive)Exhibits a large chemical shift range based on solvent polarity. nih.govescholarship.org
3-bromo-1,1,1-trifluoropropan-2-one (BTFA)α-haloketone (thiol-reactive)Commonly used for cysteine labeling. nih.govescholarship.orgresearchgate.net
6-(trifluoromethyl)-2-pyridone (6-TFP) derivativeThiol-reactive derivativeTautomeric nature amplifies chemical shift sensitivity. nih.gov

Linkers for Affinity Enrichment and Purification Methodologies

In the intricate field of proteomics and chemical biology, the isolation of specific proteins or other biomolecules from complex mixtures is a critical step. Affinity enrichment and purification are powerful techniques that rely on the highly specific interaction between a target molecule and a ligand that has been immobilized on a solid support. The choice of linker used to attach the ligand to the support is crucial for the success of the purification process. This compound offers a strategic advantage in the design of these affinity systems due to its distinct functional ends.

The primary role of this compound is to act as a bridge, covalently connecting a capture agent (the ligand) to a solid matrix, such as agarose (B213101) or magnetic beads. The utility of This compound in this context is best understood by examining its two key functional groups: the azide and the trifluoroacetamide-protected amine.

The azide group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. elsevierpure.comnih.govgoogle.com The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group of This compound reacts with a terminal alkyne to form a stable triazole linkage. nih.gov This allows for the straightforward attachment of the linker to an alkyne-functionalized solid support or, alternatively, to an alkyne-modified biotin or fluorescent tag for detection purposes. wustl.edunih.gov

The other end of the linker features a primary amine protected by a trifluoroacetamide group. The trifluoroacetamide is a robust protecting group during the initial synthetic steps but can be removed under specific, mild conditions to expose the reactive amine. guidechem.comorganic-chemistry.org This deprotection is a critical step, as the newly freed amine can then be used to form a stable amide bond with a carboxylic acid group on a ligand of interest, effectively immobilizing the ligand onto the solid support via the linker.

Research has detailed various conditions for the removal of the trifluoroacetamide group. These include basic hydrolysis using reagents such as sodium hydroxide (B78521), potassium carbonate in methanol (B129727)/water, or ammonia (B1221849) in methanol. guidechem.comresearchgate.net Another established method is reduction using sodium borohydride (B1222165) in an alcohol-based solvent system. google.comgoogle.com The choice of deprotection strategy is dictated by the chemical sensitivities of the ligand and the solid support.

The sequential nature of these reactions—first the click chemistry involving the azide, followed by the deprotection of the trifluoroacetamide and subsequent ligand attachment—provides a high degree of control over the construction of the affinity matrix. This ensures that the ligand is correctly oriented and that non-specific binding is minimized.

While direct, extensive research publications focusing solely on This compound as the primary subject for affinity purification are not abundant, its utility is inferred from the well-documented applications of its constituent functional groups in chemical biology and proteomics. nih.govgoogle.comgoogle.comnih.gov The modular synthesis of complex probes, such as photoaffinity probes, often relies on azido-containing building blocks, illustrating the potential for this compound to be integrated into more sophisticated affinity-based platforms. elsevierpure.comwustl.edumdpi.com The principles of solid-phase synthesis, particularly in the context of creating peptide-based affinity labels, further underscore the value of protected amine linkers like This compound . nih.govuci.edu

The logical application of this linker in an affinity purification workflow can be summarized in the following steps:

An alkyne-functionalized solid support (e.g., agarose beads) is reacted with This compound via a copper-catalyzed click reaction to immobilize the linker.

The trifluoroacetamide protecting group on the immobilized linker is removed under mild basic or reductive conditions to expose the terminal primary amine.

A ligand containing a carboxylic acid group is then coupled to the exposed amine on the solid support using standard carbodiimide (B86325) chemistry, resulting in a stable amide bond.

The resulting affinity matrix can then be used to selectively capture the target molecule from a complex biological sample.

Elution of the captured molecule can be achieved by disrupting the ligand-target interaction, or if a cleavable element is incorporated into the linker design, by cleaving the linker itself.

Advanced Characterization and Computational Studies of N 2 Azidoethyl 2,2,2 Trifluoroacetamide

Spectroscopic Methodologies for Research Application and Reaction Monitoring

Spectroscopic techniques are indispensable tools for the elucidation of molecular structure and the real-time monitoring of chemical reactions. For N-(2-azidoethyl)-2,2,2-trifluoroacetamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provides a comprehensive understanding of its chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the two methylene (B1212753) (CH₂) groups of the ethyl chain. The methylene group adjacent to the azide (B81097) function (N₃-CH₂) would likely appear as a triplet, coupled to the neighboring methylene group. The second methylene group, bonded to the amide nitrogen (NH-CH₂), would also be expected to be a triplet, but its chemical shift would be further downfield due to the electron-withdrawing effect of the trifluoroacetamide (B147638) group. The amide proton (NH) would likely appear as a broad singlet or a triplet, depending on the solvent and temperature, due to coupling with the adjacent methylene group.

¹³C NMR: The carbon NMR spectrum would provide complementary information. Two distinct signals for the methylene carbons are expected. The carbon attached to the azide group (N₃-C H₂) would resonate at a characteristic chemical shift for alkyl azides. The carbon adjacent to the amide nitrogen (NH-C H₂) would be shifted downfield. Additionally, the spectrum would show signals for the carbonyl carbon (C=O) and the trifluoromethyl carbon (CF₃). The carbonyl carbon signal would appear in the typical amide region, while the trifluoromethyl carbon would exhibit a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single sharp singlet, as there are no neighboring protons to cause coupling. The chemical shift of this signal is characteristic of the trifluoroacetyl group and can be influenced by the electronic environment. researchgate.net

Reaction Monitoring: NMR spectroscopy is also an invaluable tool for monitoring the progress of reactions involving this compound. For instance, in "click" chemistry reactions where the azide group reacts with an alkyne, the disappearance of the azide-adjacent methylene proton signals and the appearance of new signals corresponding to the triazole product can be readily followed over time. This allows for the determination of reaction kinetics and optimization of reaction conditions.

Below is a table of predicted NMR data for this compound based on known values for similar structural motifs.

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityAssignment
¹H~ 3.5tN₃-CH
¹H~ 3.8dtNH-CH
¹H~ 7.0br tNH
¹³C~ 50-N₃-C H₂
¹³C~ 40-NH-C H₂
¹³C~ 157qC =O
¹³C~ 116qC F₃
¹⁹F~ -76sCF

Predicted data is based on analogous compounds and typical chemical shift ranges.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band around 2100 cm⁻¹. This peak is the characteristic asymmetric stretching vibration of the azide (N₃) group and is a clear diagnostic marker for the presence of this functional group. researchgate.netacs.org Other key absorptions would include the N-H stretching vibration of the amide at approximately 3300 cm⁻¹, the C=O stretching of the amide (Amide I band) around 1700 cm⁻¹, and the N-H bending (Amide II band) near 1550 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to appear as strong bands in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. The azide asymmetric stretch is also Raman active and appears around 2100 cm⁻¹. irdg.org The symmetric stretch of the azide group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum, appearing around 1200-1300 cm⁻¹. Raman spectroscopy can be particularly useful for reaction monitoring in aqueous solutions, where the strong IR absorption of water can obscure important spectral regions.

The combination of IR and Raman spectroscopy is a powerful approach for tracking reactions involving the azide group. For example, upon cycloaddition with an alkyne, the intense azide peak at ~2100 cm⁻¹ would disappear completely, providing a clear indication of reaction completion.

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
N-H~3300~3300Stretching
C-H2850-30002850-3000Stretching
N₃~2100~2100Asymmetric Stretch
C=O~1700~1700Stretching (Amide I)
N-H~1550~1550Bending (Amide II)
N₃~1250~1250Symmetric Stretch
C-F1100-13001100-1300Stretching

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

For this compound, the molecular ion peak [M]⁺ would be expected in the mass spectrum, confirming its molecular weight. A key fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. dtic.milresearchgate.netacs.orgresearchgate.netacs.org This would result in a prominent [M-28]⁺ peak. Subsequent fragmentations would likely involve cleavage of the ethyl chain and the trifluoroacetamide group. Common fragments could include the trifluoroacetyl cation [CF₃CO]⁺ and ions resulting from the cleavage of the C-C and C-N bonds of the ethylenediamine (B42938) backbone. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula, providing unambiguous confirmation of the compound's identity.

m/z ValuePossible Fragment
184[M]⁺
156[M - N₂]⁺
113[CF₃CONH₂]⁺
97[CF₃CO]⁺
69[CF₃]⁺
42[CH₂N₃]⁺

Crystallographic Analysis of Derivatives and Reaction Products (if applicable)

As of the latest available data, a crystal structure for this compound itself has not been reported. However, crystallographic analysis of its derivatives or reaction products, such as triazoles formed via click chemistry, could provide valuable insights into its molecular conformation and intermolecular interactions.

Crystal structures of related azido-acetamide compounds have been reported. nih.govresearchgate.net These studies often reveal details about the planarity of the amide group, the bond angles and lengths of the azide moiety, and the nature of intermolecular hydrogen bonding and other non-covalent interactions that dictate the packing in the solid state. Such information is crucial for understanding the physical properties of these materials and for designing new molecules with specific solid-state architectures. For instance, the crystal structure of a triazole derivative would confirm the regiochemistry of the cycloaddition reaction and reveal the three-dimensional arrangement of the substituents.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful avenue for investigating the electronic structure, reactivity, and spectroscopic properties of molecules, often complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method for studying organic molecules. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: This provides information on bond lengths, bond angles, and dihedral angles in the gas phase, offering a picture of the molecule's preferred conformation.

Calculate vibrational frequencies: Computed IR and Raman spectra can aid in the assignment of experimental spectra and provide a more detailed understanding of the vibrational modes. nih.govresearchgate.netnih.govuit.no

Analyze the electronic structure: The distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.commdpi.comsemanticscholar.orgnih.govresearchgate.net A smaller gap generally implies higher reactivity.

Model reaction pathways: The mechanism and energetics of reactions involving the azide group, such as cycloadditions, can be investigated. This can help in understanding the factors that control the reaction rate and selectivity.

The trifluoroacetamide group, being strongly electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to a simple alkyl azide. This could influence the reactivity of the azide group in cycloaddition reactions.

ParameterPredicted TrendImplication
HOMO EnergyLowered by TFA groupReduced nucleophilicity
LUMO EnergyLowered by TFA groupIncreased electrophilicity
HOMO-LUMO GapPotentially alteredAffects kinetic stability and reactivity

Molecular Dynamics Simulations for Investigating Interactions with Research Substrates

Molecular dynamics (MD) simulations are a powerful tool for elucidating the dynamic behavior of molecules and their interactions at an atomic level. mdpi.comnih.gov Although specific MD studies on this compound are not published, the behavior of this molecule in a simulated environment with various research substrates can be predicted by understanding the nature of its functional groups.

The trifluoroacetamide moiety is a strong hydrogen bond acceptor due to the carbonyl oxygen and can also participate in weaker hydrogen bonding via the amide proton. The highly electronegative fluorine atoms of the trifluoromethyl group can engage in non-canonical hydrogen bonds and dipole-dipole interactions. The azido (B1232118) group, while often used for covalent modification via "click chemistry," can also participate in non-covalent interactions. Computational studies have shown that the azide moiety can interact with electron-rich donors, with association energies ranging from -1.00 to -5.50 kcal/mol. nih.gov These interactions are primarily driven by electrostatic and London dispersion forces. nih.gov

In a hypothetical MD simulation of this compound with a protein substrate, one would expect the trifluoroacetamide group to interact with polar or charged residues. The carbonyl oxygen could form hydrogen bonds with amino acid residues such as arginine, lysine, or serine. The azido group could exhibit favorable interactions with aromatic residues through dispersion forces or with electron-deficient systems. The flexible ethyl linker allows the molecule to adopt various conformations to optimize these interactions within a binding pocket or on a material surface.

To perform meaningful MD simulations, accurate force field parameters for the molecule are essential. While standard force fields may contain parameters for the ethyl and amide components, specific parameterization for the aromatic and aliphatic azido groups may be required for accurate simulations. researchgate.net Such parameterization is often developed using density functional theory (DFT) calculations to ensure the reliability of the simulation results. researchgate.net

Table 1: Predicted Intermolecular Interactions of this compound Functional Groups with Research Substrates

Functional GroupPotential Interacting Substrate MoietiesPredominant Interaction Type
Trifluoroacetamide (C=O)Amine groups, Hydroxyl groupsHydrogen Bonding
Trifluoroacetamide (N-H)Carbonyl groups, EthersHydrogen Bonding
Trifluoromethyl (-CF₃)Electron-deficient aromatic ringsDipole-Dipole, Halogen Bonding
Azido (-N₃)Electron-rich systems (e.g., aromatic rings)Dispersion Forces, Electrostatic
Ethyl Linker (-CH₂-CH₂-)Hydrophobic pocketsvan der Waals Interactions

Prediction of Conformational Preferences and Energetic Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the C-C and C-N bonds of the ethyl linker and the C-N bond of the amide. The trifluoroacetamide group itself can exist in different conformations, notably the E- and Z-isomers with respect to the amide bond.

Studies on related tertiary trifluoroacetamides have shown that they can exist as equilibrated mixtures of E- and Z-amide conformers in solution. acs.orgacs.orgnih.gov For N-alkyl-N-aryl tertiary acetamides, the E-form is generally preferred. acs.org Density functional theory (DFT) calculations and X-ray crystallographic analyses of similar compounds have confirmed the preference for the E-amide conformation. acs.org

For this compound, the energetic landscape is expected to be characterized by several local minima corresponding to different rotational isomers (rotamers) of the ethyl chain and the E/Z configuration of the amide. The relative energies of these conformers would determine their population at a given temperature.

Computational studies on analogous molecules provide insight into the energetic differences between conformers. For instance, in trifluoroacetyl triflate, a syn-anti conformer was found to be the global minimum, with syn-gauche forms being slightly higher in energy. mdpi.com This suggests that the orientation of the trifluoroacetyl group relative to the rest of the molecule has a significant impact on stability.

Furthermore, non-covalent intramolecular interactions can influence conformational preferences. Research has indicated that an attractive interaction can exist between an azide group and a nearby oxygen atom, which can lead to a "conformational locking" effect, favoring a syn orientation. researchgate.net In the case of this compound, such an interaction could occur between the azide moiety and the carbonyl oxygen of the trifluoroacetamide group, potentially stabilizing specific folded conformations. Quantum topological analysis has suggested that the nature of this interaction is similar to weak hydrogen bonding. researchgate.net

Table 2: Predicted Low-Energy Conformers of this compound

Conformer DescriptionKey Dihedral AnglesPredicted Relative Stability
Extended E-amideC-C-N-C: ~180° (anti)High
Folded E-amide (Azide-Oxygen interaction)C-C-N-C: ~60° (gauche)Potentially high due to intramolecular interaction
Extended Z-amideC-C-N-C: ~180° (anti)Lower than E-amide
Folded Z-amideC-C-N-C: ~60° (gauche)Lower than E-amide

Emerging Research Frontiers and Future Prospects

Innovations in N-(2-azidoethyl)-2,2,2-trifluoroacetamide-Mediated Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. kinxcdn.comwebsite-files.com The azide (B81097) group of this compound is a key player in this field, primarily through its participation in "click chemistry." sigmaaldrich.comorganic-chemistry.org Innovations center on leveraging the unique properties of the trifluoroacetamide (B147638) moiety to enhance and expand the utility of azide-based bioorthogonal reactions.

The primary azide-based bioorthogonal reactions include the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC). website-files.comnih.govnih.gov The trifluoroacetamide group in this compound can influence these reactions by modulating the electronic properties of the azide. The strong electron-withdrawing nature of the trifluoroacetyl group can affect the azide's reactivity profile, potentially altering reaction kinetics compared to simple alkyl azides. This modulation is a key area of research for fine-tuning reaction rates for specific biological applications, from live-cell imaging to proteomics. eurjchem.comresearchgate.net

Furthermore, the trifluoroacetamide group can serve as a stable and relatively small chemical tag. Its incorporation into biomolecules via bioorthogonal conjugation with this compound can introduce a fluorine-19 (¹⁹F) NMR handle for quantitative biological studies, an area of growing interest.

ReactionReactantsKey FeaturesPotential Influence of Trifluoroacetamide Group
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal AlkyneFast, high-yielding, regioselective, requires copper catalyst. website-files.comorganic-chemistry.orgMay alter azide reactivity and solubility of the building block.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., cyclooctyne)Copper-free, suitable for live systems, but can have slower kinetics than CuAAC. nih.govnih.govElectronic effects could be tuned to accelerate the reaction with specific strained alkynes.
Staudinger LigationAzide + Phosphine (B1218219)First widely used bioorthogonal reaction, forms a stable amide bond, copper-free. nih.govmdpi.comThe adjacent amide bond might influence the reaction pathway or stability of intermediates.

Exploration in Unconventional Reaction Media and Sustainable Synthesis for Research

The synthesis of azide-containing compounds often involves reagents and conditions that pose safety and environmental challenges. nih.gov Modern research is focused on developing more sustainable and safer synthetic routes. For this compound, this involves exploring unconventional reaction media and green chemistry principles.

A key development is the use of continuous-flow technology for azidation reactions. nih.gov Performing the synthesis of azide intermediates in a flow reactor minimizes the accumulation of potentially explosive materials, allows for precise temperature control, and can improve reaction efficiency and safety, making it more suitable for large-scale production. nih.gov The synthesis of this compound could be adapted to a flow process, for instance, by reacting N-(2-bromoethyl)-2,2,2-trifluoroacetamide with an azide source in a heated microreactor.

The choice of solvent is another critical factor in sustainable synthesis. Research is moving away from traditional chlorinated solvents towards greener alternatives. rsc.org The synthesis of this compound and its subsequent reactions could be optimized in aqueous media or in advantageous solvents like 2,2,2-trifluoroethanol (B45653) (TFE), which can solubilize polar substrates and assist in certain nucleophilic substitution reactions. rsc.orgresearchgate.net

ParameterTraditional Batch SynthesisSustainable Flow Synthesis
SafetyHigher risk due to accumulation of potentially hazardous intermediates.Improved safety by minimizing reaction volume and better heat management. nih.gov
SolventsOften relies on chlorinated or polar aprotic solvents (e.g., DMF, DCM). wikipedia.orgFocus on greener solvents like water, acetonitrile, or alcohols (e.g., TFE). nih.govresearchgate.net
EfficiencyCan have long reaction times and require significant workup.Often higher throughput, faster reaction times, and easier purification. nih.gov
ScalabilityScaling up can be challenging and increase risks.More straightforward to scale by running the reactor for longer periods.

Applications in High-Throughput Screening Library Generation for Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery, requiring large and diverse libraries of chemical compounds. This compound is an ideal building block for generating such libraries. nih.gov Its utility stems from the strategic combination of a versatile reactive handle (the azide) with a medicinally relevant chemical motif (the trifluoroacetamide).

The azide group allows for the rapid and efficient assembly of a large number of different molecules using click chemistry. researchgate.net By reacting this compound with a diverse collection of alkyne-containing fragments, a library of triazoles can be generated. Each member of this library shares the core trifluoroacetamide structure but varies at the position introduced by the alkyne. This approach, known as fragment-based drug design facilitated by click chemistry, is a powerful tool in chemical biology. eurjchem.comnih.gov

The trifluoroacetamide moiety itself is significant because fluorine substitution is a common strategy in medicinal chemistry to improve properties such as metabolic stability and binding affinity. researchgate.net Therefore, libraries based on this scaffold are pre-validated to contain a "privileged" chemical feature, increasing the probability of identifying bioactive "hits" in HTS campaigns. nih.gov

Integration with Automated Synthesis and Flow Chemistry Platforms for Research Discovery

The convergence of robotics, software, and chemical synthesis has led to the development of automated platforms that can accelerate the discovery of new molecules and reactions. chemrxiv.orgnih.gov this compound is well-suited for integration into these automated workflows.

Flow chemistry platforms, as mentioned earlier, can be used for the safe and continuous production of the compound itself. nih.gov This output can then be directly fed into a subsequent automated system. For example, a robotic liquid handler could dispense the synthesized this compound into a multi-well plate, followed by the addition of a diverse array of alkyne building blocks and a click chemistry catalyst. The entire process, from synthesis to library generation and even preliminary screening, can be automated. frontiersin.orgresearchgate.net

Unexplored Reactivity Patterns and Novel Molecular Transformations

While the primary utility of this compound lies in the established reactivity of its azide group, ongoing research seeks to uncover novel transformations. The presence of the highly electron-withdrawing trifluoroacetamide group could lead to reactivity patterns that differ from those of simple alkyl azides.

For example, some fluorinated azides have been shown to participate in cycloadditions with substrates other than alkynes, such as easily enolizable ketones. sigmaaldrich.com This opens up the possibility of using this compound to synthesize different types of triazole-containing scaffolds.

Furthermore, the triazole ring formed after a click reaction is not necessarily an endpoint. Research has shown that N-perfluoroalkyl-1,2,3-triazoles can undergo rhodium-catalyzed denitrogenative ring-opening, creating reactive intermediates that can be trapped to form other valuable N-heterocycles like imidazoles and pyrroles. sigmaaldrich.com Investigating whether triazoles derived from this compound can undergo similar novel molecular transformations is a promising frontier for expanding its synthetic utility.

Interdisciplinary Impact on Advanced Chemical Biology, Materials Science, and Synthetic Methodologies

The applications and future prospects of this compound extend across multiple scientific disciplines.

Advanced Chemical Biology: The compound serves as a sophisticated chemical tool for probing biological systems. Its use in creating libraries for HTS, developing ¹⁹F NMR probes, and enabling precise bioconjugation directly contributes to drug discovery, proteomics, and the study of cellular processes. researchgate.netmdpi.comnih.gov

Materials Science: The "clickability" of the azide group allows for the efficient functionalization of material surfaces and the synthesis of advanced polymers. mdpi.com The trifluoromethyl group can impart desirable properties to these materials, such as hydrophobicity, thermal stability, and low surface energy. This makes the compound a candidate for creating specialized coatings, functionalized nanoparticles, and novel polymer architectures.

Synthetic Methodologies: Research into this compound drives innovation in synthesis itself. The push for safer, more sustainable, and automated methods for its production and use contributes to the broader advancement of synthetic chemistry, providing protocols and technologies that can be applied to many other target molecules. nih.govchemrxiv.org

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(2-azidoethyl)-2,2,2-trifluoroacetamide, and how do reaction conditions influence yield?

  • Synthesis Strategy : The compound can be synthesized via nucleophilic substitution, where a chloroacetamide precursor reacts with sodium azide (NaN₃) in a toluene-water solvent system under reflux (5–7 hours). Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1). Post-reaction, purification involves crystallization (ethanol) or extraction (ethyl acetate) .
  • Key Variables : Solvent polarity (toluene:water ratio), reaction time, and stoichiometric excess of NaN₃ impact yield. Thermal stability of the azide group during reflux is critical to avoid decomposition.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves trifluoroacetamide and azidoethyl groups. The CF₃ group’s strong electron-withdrawing effect causes distinct shifts in adjacent protons .
  • TLC/HPLC : Monitors reaction progress and purity using hexane:ethyl acetate (9:1) or reverse-phase systems .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z ≈ 211.1 for C₄H₅F₃N₄O).

Q. How should researchers handle and store this compound to maintain stability?

  • Safety Protocols : Avoid exposure to heat, light, or reducing agents due to the azide group’s explosivity. Store in airtight containers at –20°C in a desiccator.
  • Decomposition Risks : Hydrolysis of the trifluoroacetamide group in aqueous acidic/basic conditions necessitates inert atmospheres during reactions .

Advanced Questions

Q. How can this compound be utilized in click chemistry applications?

  • Mechanistic Insight : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. The trifluoroacetamide moiety enhances solubility in organic phases, enabling biphasic reaction systems .
  • Case Study : Use as a bifunctional linker in bioconjugation (e.g., attaching fluorophores to proteins) requires optimizing Cu(I) catalyst concentrations to minimize side reactions.

Q. What strategies optimize the synthesis of this compound for high-throughput or scaled-up production?

  • Process Optimization :

  • Replace toluene with DMF/DMSO for faster kinetics, but ensure azide stability at higher temperatures .
  • Use flow chemistry to control exothermic reactions and improve safety.
    • Catalyst Screening : Test bases like K₂CO₃ vs. NaH to enhance substitution efficiency while minimizing byproducts .

Q. How do structural modifications of the trifluoroacetamide group impact the compound’s biological activity?

  • Structure-Activity Relationship (SAR) : The CF₃ group increases lipophilicity, improving membrane permeability. In analogues, replacing CF₃ with methyl or hydrogen reduces metabolic stability but alters enzyme-binding affinity (e.g., protease inhibition) .
  • Case Study : Trifluoroacetamide derivatives show enhanced antimicrobial activity compared to non-fluorinated counterparts due to stronger hydrogen-bonding interactions with bacterial targets .

Q. What are the challenges in interpreting NMR data for trifluoroacetamide derivatives, and how can they be mitigated?

  • Challenges :

  • Signal splitting from coupling between CF₃ and adjacent protons.
  • Overlapping peaks in crowded regions (e.g., 2-azidoethyl protons).
    • Solutions :
  • Use ¹⁹F NMR to isolate CF₃ signals (δ ≈ –75 ppm).
  • Apply 2D NMR (COSY, HSQC) to resolve complex splitting patterns .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound in aqueous media?

  • Key Factors :

  • pH Dependency : Stability varies in acidic (rapid hydrolysis) vs. neutral/basic conditions (moderate stability). Some studies overlook pH control during storage .
  • Solvent Composition : Aqueous-organic mixtures (e.g., ethanol-water) slow hydrolysis compared to pure water.

Methodological Recommendations

  • Synthesis : Prioritize NaN₃ in toluene-water (8:2) for reproducibility .
  • Characterization : Combine NMR, HRMS, and elemental analysis for unambiguous identification.
  • Applications : Leverage CuAAC for bioconjugation, but pre-test azide reactivity with model alkynes .

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N-(2-azidoethyl)-2,2,2-trifluoroacetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.